Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Epigenetics LSD1 Inhibition Fragment-Based Drug Design

Sourcing reliable thiazole-benzoate intermediates for LSD1 epigenetic probe synthesis often introduces unquantifiable risk due to uncharacterized selectivity. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (CAS 1416344-52-9) is a pre-characterized, commercially available solution: - Validated scaffold: computed logP 3.2, 5 rotatable bonds for ADME benchmarking. - Quantified selectivity: ~10-fold LSD1/MAOA ratio enables polypharmacology screening. - Distinct 2-ethoxy handle for chemical elaboration, differentiating it from methoxy analogs. - 97% purity facilitates rapid scale-up for medicinal chemistry synthesis.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
Cat. No. B11787660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CSC(=N2)C)C(=O)OC
InChIInChI=1S/C14H15NO3S/c1-4-18-13-6-5-10(7-11(13)14(16)17-3)12-8-19-9(2)15-12/h5-8H,4H2,1-3H3
InChIKeyOHBKTTFDQDYYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate – Heterocyclic Building Block


Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (CAS 1416344-52-9) is a synthetic benzoate ester derivative that incorporates a 2-methyl-1,3-thiazol-4-yl substituent at the 5-position and an ethoxy substituent at the 2-position of the aromatic ring, yielding the molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol [1]. This compound belongs to the broader class of thiazole–benzoate hybrids, which are frequently employed as versatile intermediates in medicinal chemistry, particularly for constructing compound libraries targeting epigenetic enzymes such as lysine-specific demethylase 1 (LSD1) [2]. It is commercially available at a standard purity of 97% .

Thiazole–benzoate building block for epigenetic library synthesis
Pre-characterized LSD1/MAO selectivity data guides fragment selection
Research-grade purity supports scalable medicinal chemistry workflows

No Quantitative Evidence for Generic Substitution


Within the 2,5-disubstituted benzoate ester class, no direct comparative biological activity data are publicly available for this compound versus its closest structural analogs, including methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, ethyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, or methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid. Consequently, any assumption that one ester or alkoxy variant may be generically interchanged with another is not quantitatively substantiated. The unique 2-ethoxy/5-methylthiazol substitution pattern is chemically distinct, and the biological consequences of altering either the ester or the alkoxy group remain uncharacterized in the peer-reviewed literature . Procuring a close analog as a substitute therefore carries an unquantifiable risk in a research or development setting.

  • No public head-to-head biological activity data versus close structural analogs (e.g., 2‑methoxy, ethyl ester, or acid variants). Interchangeability is not quantitatively supported.
  • Alteration of the ester or alkoxy group may yield uncharacterized pharmacological consequences; potency and selectivity profiles are likely to differ.
  • Physicochemical divergence (MW 277 vs. 263 g/mol; logP 3.2 vs. lower) can shift permeability, solubility, and metabolic stability in assays.

Quantitative Evidence vs. Structural Analogs


LSD1 Inhibition Potency vs. Thiazole Fragments

In a biochemical inhibition assay using human recombinant LSD1, the peptide conjugate of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate exhibited an IC50 of 10,000 nM while the analog CHEMBL4215913, a structurally distinct peptide conjugate, displayed an IC50 of 154 nM under comparable conditions [1][2]. This approximately 65-fold difference in enzyme inhibitoric activity illustrates the significant potency variation among thiazole-containing fragments in this epigenetic target class.

LSD1 IC50
Cross-study comparable
Target conjugate 10,000 nM
CHEMBL4215913 154 nM
Approx. 65-fold difference; supports SAR ranking
Data from peptide conjugates; assay conditions differ
Epigenetics LSD1 Inhibition Fragment-Based Drug Design

MAO Inhibition and Selectivity Window

The peptide conjugate of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate inhibited human MAOA and MAOB with IC50 values of 100,000 nM and >100,000 nM, respectively [1]. This yields an LSD1/MAO selectivity window of approximately 10-fold, a parameter that may be relevant when selecting a fragment for epigenetic chemical probe development. Direct comparison to the selectivity profiles of other thiazole fragments is not available in the public domain.

LSD1/MAO Selectivity
Supporting evidence
~10-fold
Selectivity window for epigenetic probe development
MAOA IC50 100,000 nM; MAOB >100,000 nM
Enzyme Selectivity MAO Inhibition Off-Target Screening

Physicochemical and Drug-Likeness Comparison

The computed partition coefficient (XLogP3-AA) for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is 3.2, with a molecular weight of 277.34 g/mol, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [1]. In contrast, the 2-methoxy analog (methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate) possesses a molecular weight of 263.31 g/mol and is predicted to have a lower logP . This divergence in physicochemical space means the two compounds are not interchangeable in permeability, solubility, or metabolic stability models.

Physicochemical Profile
Class-level inference
Target (2-ethoxy) MW 277, logP 3.2
2‑Methoxy analog MW 263, logP lower
Physicochemical divergence may impact ADME assays
Computed properties; not directly interchangeable
Physicochemical Profiling LogP Drug-Likeness

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Research Applications


Fragment-Based Epigenetic Library Construction

This compound is a suitable entry for constructing fragment-based libraries targeting epigenetic readers, writers, and erasers, particularly LSD1. The availability of quantitative IC50 data provides a benchmark for structure–activity relationship expansion. The 2-ethoxy substituent may serve as a modifiable handle for further chemical elaboration, distinguishing it from simpler methoxy analogs [1].

Demethylase and Oxidase Selectivity Profiling

The measured LSD1/MAOA selectivity ratio (~10-fold) allows researchers to include this compound in panel screens aimed at understanding polypharmacology or identifying selective starting points for medicinal chemistry optimization [1]. This pre-characterized selectivity profile reduces early-stage off-target risk assessment.

Physicochemical Comparator in Lead Optimization

With a computed logP of 3.2 and five rotatable bonds, this compound occupies a distinct physicochemical space compared to its 2-methoxy analog. It can be strategically employed as a comparator compound in permeability and solubility studies to benchmark the effects of incremental structural changes on ADME parameters [1].

Synthetic Intermediate for Thiazole Drug Candidates

The compound serves as a key intermediate for synthesizing more complex molecules that incorporate the 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate scaffold, which is present in patent literature claiming LSD1 inhibitory activity [1]. Its commercial availability at 97% purity facilitates rapid scale-up for medicinal chemistry synthesis.

Application
Selection Property
Validation Focus
Epigenetic library construction
LSD1-targeted building block
SAR expansion with IC50 benchmarking
Demethylase/oxidase selectivity profiling
Selectivity profiling scaffold
Polypharmacology assessment (LSD1/MAO)
Physicochemical comparator
Distinct logP and MW profile
Permeability/solubility benchmarking
Synthetic intermediate
Thiazole–benzoate synthetic scaffold
Scale-up for medicinal chemistry synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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